molecular formula C15H10IN3O B2946327 (2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile CAS No. 392246-23-0

(2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile

Cat. No.: B2946327
CAS No.: 392246-23-0
M. Wt: 375.169
InChI Key: NNXCAPOGWWAFGQ-CSKARUKUSA-N
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Description

(2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is a complex organic compound featuring a furan ring substituted with an iodine atom, a benzodiazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzodiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include iodine, nitriles, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of high-purity reagents and advanced purification techniques would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The iodine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom under mild conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological processes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of (2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(5-bromofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile
  • (2E)-3-(5-chlorofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile
  • (2E)-3-(5-fluorofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile

Uniqueness

The uniqueness of (2E)-3-(5-iodofuran-2-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions. The iodine atom can be easily substituted, allowing for the creation of a wide range of derivatives with varying properties. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(5-iodofuran-2-yl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10IN3O/c1-19-13-5-3-2-4-12(13)18-15(19)10(9-17)8-11-6-7-14(16)20-11/h2-8H,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXCAPOGWWAFGQ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(O3)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(O3)I)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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